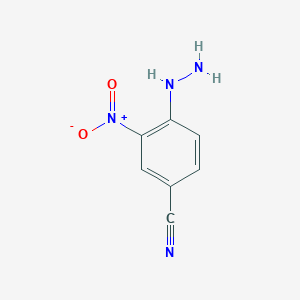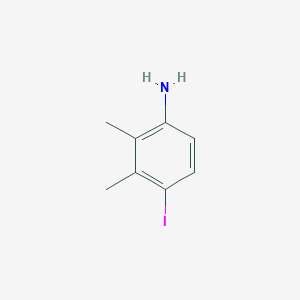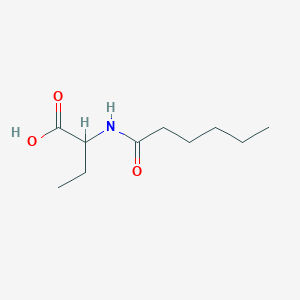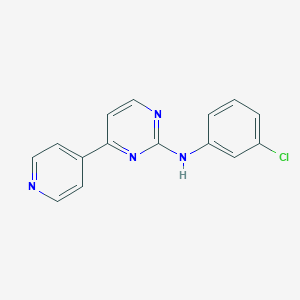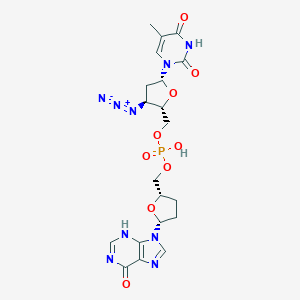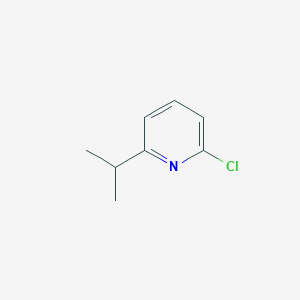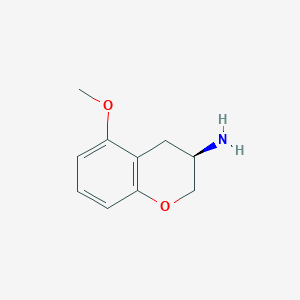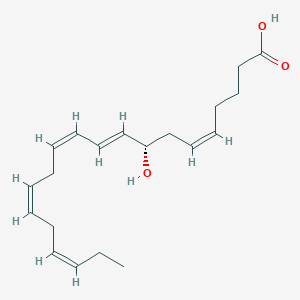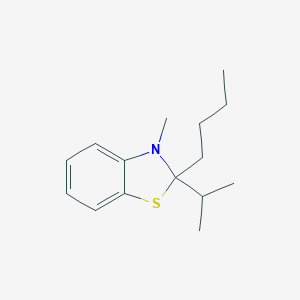
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole (abbreviated as BIT) is a chemical compound that is widely used as a biocide and preservative in various industrial and consumer products. BIT is a member of the benzothiazole family of compounds, which are known for their antimicrobial properties. BIT is particularly effective against bacteria, fungi, and algae, and is used in a variety of applications, including paints, coatings, adhesives, and personal care products.
Mécanisme D'action
The exact mechanism of action of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is also thought to inhibit the growth and reproduction of microorganisms by interfering with DNA synthesis and other metabolic processes.
Effets Biochimiques Et Physiologiques
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to have low toxicity to humans and animals, and is generally considered to be safe for use in consumer products. However, some studies have suggested that 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole may have potential health effects, particularly with long-term exposure. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to be a skin sensitizer, and may cause allergic reactions in some individuals. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has also been found to be toxic to aquatic organisms, and may have negative environmental effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is a widely used biocide and preservative, and has many advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and has a broad spectrum of activity against microorganisms. However, 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole also has some limitations, particularly with regard to its toxicity and potential health effects. Careful handling and disposal of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is necessary to avoid exposure and minimize environmental impact.
Orientations Futures
There are many potential future directions for research on 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole and its applications. One area of interest is the development of new formulations and delivery methods for 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, to improve its efficacy and reduce its toxicity. Another area of research is the study of the environmental impact of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, and the development of alternative biocides and preservatives that are more environmentally friendly. Finally, there is a need for further research on the potential health effects of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, particularly with regard to long-term exposure and chronic toxicity.
Méthodes De Synthèse
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole can be synthesized in a number of ways, but the most common method involves the reaction of 2-mercaptobenzothiazole with isobutyraldehyde and n-butylamine. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is a yellowish liquid with a characteristic odor.
Applications De Recherche Scientifique
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its antimicrobial properties, and has been found to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and algae. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is particularly effective against Pseudomonas aeruginosa, a common pathogen that is often resistant to other antimicrobial agents.
Propriétés
Numéro CAS |
123768-37-6 |
|---|---|
Nom du produit |
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole |
Formule moléculaire |
C15H23NS |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
2-butyl-3-methyl-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C15H23NS/c1-5-6-11-15(12(2)3)16(4)13-9-7-8-10-14(13)17-15/h7-10,12H,5-6,11H2,1-4H3 |
Clé InChI |
NDSAUICGXJOYOB-UHFFFAOYSA-N |
SMILES |
CCCCC1(N(C2=CC=CC=C2S1)C)C(C)C |
SMILES canonique |
CCCCC1(N(C2=CC=CC=C2S1)C)C(C)C |
Synonymes |
Benzothiazole, 2-butyl-2,3-dihydro-3-methyl-2-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
